3-(Methylsulfanyl)-2-phenylquinoline
Description
Properties
IUPAC Name |
3-methylsulfanyl-2-phenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBUTBTEKLFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an o-aminobenzophenone with a suitable sulfur-containing reagent under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of 3-(Methylsulfanyl)-2-phenylquinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2-phenylquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Thieno[2,3-b]quinoline Derivatives
The synthesis of 3-(4-methoxyphenyl)thieno[2,3-b]quinoline (7) from 3-(methylsulfanyl)-2-phenylquinoline intermediates highlights the role of methylsulfanyl groups as reactive handles for ring-forming reactions. Treatment with iodine in the presence of NaHCO₃ facilitates cyclization, forming the fused thienoquinoline system. These derivatives exhibit notable pharmacological activities, though specific mechanisms remain unspecified in the evidence .
Key Insight : The methylsulfanyl group enables structural diversification, enhancing bioactivity in downstream analogs.
Triazine Derivatives with Methylsulfanyl Substituents
Inactive triazine derivative D0 ([3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine]) contrasts with active analogs D1 and D41, where hydroxyl groups replace the amine. This underscores the critical role of functional groups in bioactivity.
| Compound | Structure | Activity (MIC) | Key Modification |
|---|---|---|---|
| D0 | Triazine core, C3-SMe, C5-NH₂ | Inactive | Amine substituent |
| D1 | Triazine core, C3-SAllyl, C5-OH | Active (20 mM) | Hydroxyl substituent |
Key Insight : Electrophilic substituents (e.g., -OH) enhance bioactivity compared to -NH₂ or -SMe in triazines.
Quinoxaline and Dihydroquinoline Derivatives
Quinoxaline derivatives (e.g., N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) demonstrate chemoselective reactivity, similar to quinoline sulfanyl analogs. Meanwhile, 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one, synthesized via a Multi-component Assembly Process (MCAP) with 100% yield, highlights the efficiency of novel synthetic routes compared to traditional methods for sulfanyl quinolines .
| Compound | Core Structure | Synthetic Yield | Application |
|---|---|---|---|
| 3-(Hydroxymethyl)-2-phenyl-dihydroquinolinone | Dihydroquinolinone | ~100% | COVID-19 target (in silico) |
| Quinoxaline sulfanyl acetamides | Quinoxaline | Moderate | Antimicrobial (implied) |
Key Insight: Synthetic methodologies (e.g., MCAP) significantly impact yield and scalability for quinoline-related compounds.
Chalcone-Quinoline Hybrids
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one incorporates a chalcone moiety into the quinoline scaffold. Crystal structure analysis reveals π–π interactions (centroid distances: 3.428–3.770 Å), which may enhance binding affinity in biological systems. Such hybrids are reported to exhibit antimicrobial and anticancer activities, suggesting that 3-(methylsulfanyl)-2-phenylquinoline could serve as a precursor for similar hybrids .
Key Insight : Hybridization with chalcone or other pharmacophores amplifies bioactivity through structural synergy.
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Bioactivity
| Compound | Core | C3 Substituent | C2 Substituent | Activity |
|---|---|---|---|---|
| 3-(Methylsulfanyl)-2-phenylquinoline | Quinoline | -SMe | -Ph | Undocumented |
| D0 (triazine) | Triazine | -SMe | -NH₂ | Inactive |
| Thieno[2,3-b]quinoline (7) | Thienoquinoline | Fused ring | -OMe-Ph | Active |
Biological Activity
3-(Methylsulfanyl)-2-phenylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
3-(Methylsulfanyl)-2-phenylquinoline is characterized by the presence of a methylsulfanyl group attached to a quinoline structure. This configuration allows the compound to participate in various chemical reactions, such as oxidation and substitution, leading to the formation of sulfoxides or more complex heterocyclic compounds.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It has been shown to intercalate into DNA, disrupting replication processes and inducing cell death. Additionally, it can inhibit crucial enzymes involved in cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.
Anticancer Activity
Research has demonstrated that 3-(Methylsulfanyl)-2-phenylquinoline exhibits promising anticancer properties. A study evaluating similar quinoline derivatives reported cytotoxic effects against various cancer cell lines, including lung (H460), breast (MCF7), and colon (HCT116) cancers. The compounds tested showed IC50 values in the low micromolar range, indicating significant cytotoxicity .
Case Study: Cytotoxicity Assays
- Cell Lines Tested : G361 (skin cancer), H460 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).
- Method : MTT assay was utilized to determine cell viability post-treatment with the compound.
- Results : Compounds similar to 3-(Methylsulfanyl)-2-phenylquinoline showed IC50 values ranging from 4.7 μM to 7.6 μM across different cell lines, suggesting effective inhibition comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, 3-(Methylsulfanyl)-2-phenylquinoline has been investigated for its antimicrobial effects. The compound's ability to inhibit bacterial growth has been noted in various studies, positioning it as a potential candidate for treating infectious diseases. The mechanism involves binding to bacterial proteins or interfering with essential metabolic pathways.
Comparative Analysis of Biological Activities
To better understand the efficacy of 3-(Methylsulfanyl)-2-phenylquinoline compared to other quinoline derivatives, a summary table is provided below:
| Compound Name | IC50 (μM) | Activity Type | Target Cell Lines |
|---|---|---|---|
| 3-(Methylsulfanyl)-2-phenylquinoline | 4.7 - 7.6 | Anticancer | H460, MCF7, HCT116 |
| Compound 3e | 5.3 - 6.8 | Anticancer | G361, H460, MCF7, HCT116 |
| Compound 3f | 4.9 | Anticancer | H460 |
| Compound with methylsulfonyl group | 0.063 - 0.090 | COX-2 Inhibitor | MCF7 |
Q & A
Q. What are the common synthetic routes for 3-(Methylsulfanyl)-2-phenylquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, introducing the methylsulfanyl group via thiol-quinoline coupling under controlled temperatures (80–120°C) and inert atmospheres (e.g., N₂) to prevent oxidation . Reaction pH (6–8) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling can enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the compound in >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing 3-(Methylsulfanyl)-2-phenylquinoline, and what key spectral signatures should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the methylsulfanyl group (δ 2.5 ppm for –SCH₃ protons; δ 15–20 ppm for sulfur-linked carbons) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula (e.g., m/z 277 for C₁₆H₁₃NS) and fragmentation patterns for the quinoline core .
- IR Spectroscopy : Stretching vibrations for C–S (∼600–700 cm⁻¹) and aromatic C=C (∼1600 cm⁻¹) .
Q. How do substituent positions on the quinoline ring affect the electronic properties of 3-(Methylsulfanyl)-2-phenylquinoline?
- Methodological Answer : Electron-donating groups (e.g., –OCH₃) at the 6-position increase electron density on the quinoline ring, altering reactivity in electrophilic substitutions. Computational methods (DFT calculations) predict HOMO/LUMO distributions, while Hammett constants quantify substituent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-(Methylsulfanyl)-2-phenylquinoline derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) and control for batch-to-batch purity variations (HPLC ≥95%). Compare structural analogs (e.g., trifluoromethyl or morpholine-sulfonyl variants) to isolate activity-contributing moieties .
Q. What strategies optimize the quinoline core structure to enhance bioactivity while maintaining stability?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –CF₃) at the 8-position to improve metabolic stability without compromising antimicrobial activity .
- Prodrug Design : Mask the methylsulfanyl group as a sulfoxide to enhance solubility and controlled release .
Q. What methodologies are recommended for studying interactions between 3-(Methylsulfanyl)-2-phenylquinoline and biological targets?
- Methodological Answer :
Q. How does environmental pH and temperature influence the stability of 3-(Methylsulfanyl)-2-phenylquinoline?
- Methodological Answer : Conduct accelerated stability studies:
- pH 2–9 buffers : Monitor degradation via HPLC at 25°C/40°C over 14 days.
- Key Findings : Degradation ≤10% at pH 7.4 (physiological conditions) but increases to >30% at pH <2 due to sulfanyl group protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
